Cas no 2172252-96-7 (2-N-benzyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-phenylpropanamidoacetic acid)

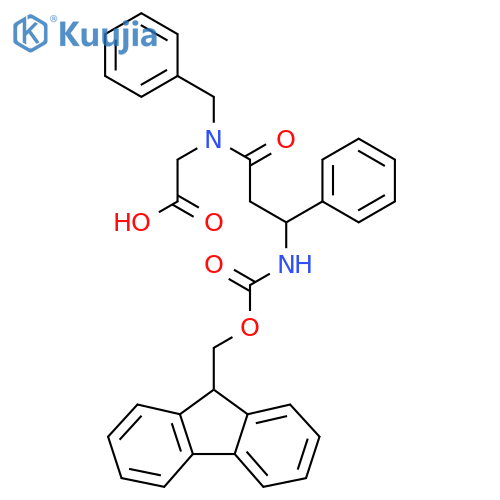

2172252-96-7 structure

商品名:2-N-benzyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-phenylpropanamidoacetic acid

2-N-benzyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-phenylpropanamidoacetic acid 化学的及び物理的性質

名前と識別子

-

- 2-N-benzyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-phenylpropanamidoacetic acid

- 2172252-96-7

- 2-[N-benzyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-phenylpropanamido]acetic acid

- EN300-1530203

-

- インチ: 1S/C33H30N2O5/c36-31(35(21-32(37)38)20-23-11-3-1-4-12-23)19-30(24-13-5-2-6-14-24)34-33(39)40-22-29-27-17-9-7-15-25(27)26-16-8-10-18-28(26)29/h1-18,29-30H,19-22H2,(H,34,39)(H,37,38)

- InChIKey: HGVAEPQHAMJMFD-UHFFFAOYSA-N

- ほほえんだ: O(C(NC(C1C=CC=CC=1)CC(N(CC(=O)O)CC1C=CC=CC=1)=O)=O)CC1C2C=CC=CC=2C2=CC=CC=C12

計算された属性

- せいみつぶんしりょう: 534.21547206g/mol

- どういたいしつりょう: 534.21547206g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 40

- 回転可能化学結合数: 11

- 複雑さ: 830

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 5.1

- トポロジー分子極性表面積: 95.9Ų

2-N-benzyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-phenylpropanamidoacetic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1530203-0.25g |

2-[N-benzyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-phenylpropanamido]acetic acid |

2172252-96-7 | 0.25g |

$3099.0 | 2023-06-05 | ||

| Enamine | EN300-1530203-2500mg |

2-[N-benzyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-phenylpropanamido]acetic acid |

2172252-96-7 | 2500mg |

$6602.0 | 2023-09-26 | ||

| Enamine | EN300-1530203-10000mg |

2-[N-benzyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-phenylpropanamido]acetic acid |

2172252-96-7 | 10000mg |

$14487.0 | 2023-09-26 | ||

| Enamine | EN300-1530203-5.0g |

2-[N-benzyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-phenylpropanamido]acetic acid |

2172252-96-7 | 5g |

$9769.0 | 2023-06-05 | ||

| Enamine | EN300-1530203-100mg |

2-[N-benzyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-phenylpropanamido]acetic acid |

2172252-96-7 | 100mg |

$2963.0 | 2023-09-26 | ||

| Enamine | EN300-1530203-5000mg |

2-[N-benzyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-phenylpropanamido]acetic acid |

2172252-96-7 | 5000mg |

$9769.0 | 2023-09-26 | ||

| Enamine | EN300-1530203-500mg |

2-[N-benzyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-phenylpropanamido]acetic acid |

2172252-96-7 | 500mg |

$3233.0 | 2023-09-26 | ||

| Enamine | EN300-1530203-0.1g |

2-[N-benzyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-phenylpropanamido]acetic acid |

2172252-96-7 | 0.1g |

$2963.0 | 2023-06-05 | ||

| Enamine | EN300-1530203-1.0g |

2-[N-benzyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-phenylpropanamido]acetic acid |

2172252-96-7 | 1g |

$3368.0 | 2023-06-05 | ||

| Enamine | EN300-1530203-0.05g |

2-[N-benzyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-phenylpropanamido]acetic acid |

2172252-96-7 | 0.05g |

$2829.0 | 2023-06-05 |

2-N-benzyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-phenylpropanamidoacetic acid 関連文献

-

Ya-Nan Jing Mater. Chem. Front., 2020,4, 2435-2442

-

Yehao Deng,Qi Wang,Yongbo Yuan,Jinsong Huang Mater. Horiz., 2015,2, 578-583

-

Chih-Chia Cheng,Wei-Ling Lin,Zhi-Sheng Liao,Chih-Wei Chu,Jyun-Jie Huang,Shan-You Huang,Wen-Lu Fan Polym. Chem., 2017,8, 7469-7474

-

Valerio Giannellini,Massimo Bambagiotti-Alberti,Bruno Bruni,Massimo Di Vaira New J. Chem., 2006,30, 647-653

-

Anjun Hu,Jianwei Wang,Xiaobin Niu,Mingjie Zhou,Wei Chen,Tianyu Lei,Jianwen Huang,Yaoyao Li,Lanxin Xue,Yuxin Fan,Xianfu Wang,Jie Xiong J. Mater. Chem. A, 2021,9, 9771-9779

2172252-96-7 (2-N-benzyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-phenylpropanamidoacetic acid) 関連製品

- 2138221-66-4(methyl 6-tert-butyl-2-chloro-5,6,7,8-tetrahydroquinoline-4-carboxylate)

- 1421453-68-0(1-cyclohexyl-3-3-(furan-2-yl)-3-hydroxypropylurea)

- 1806791-16-1(3-Amino-5-(bromomethyl)-2-(difluoromethyl)-6-nitropyridine)

- 2000536-02-5(2-{3-(aminomethyl)-5-methyloxolan-3-yloxy}ethan-1-ol)

- 1223636-75-6(1-(5,6-Dichloropyridine-3-carbonyl)-5,7-difluoro-1,2,3,4-tetrahydroquinoline)

- 1805747-85-6(4-(2-Bromopropanoyl)-2-methylphenylacetic acid)

- 1040634-44-3(2-{3-benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-fluorophenyl)acetamide)

- 2639411-78-0(6-(Propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride)

- 912901-94-1(2-Amino-3-(3-bromobenzoyl)indolizine-1-carbonitrile)

- 1806937-58-5(Ethyl 6-chloro-3-(difluoromethyl)-2-methoxypyridine-4-acetate)

推奨される供給者

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量